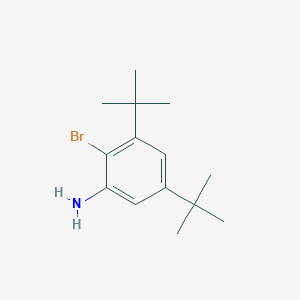

Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)-

Description

This compound is structurally distinct due to the combination of electron-donating alkyl groups and an electron-withdrawing halogen, creating a unique electronic environment for chemical reactions or applications in materials science and agrochemicals .

Properties

CAS No. |

63316-20-1 |

|---|---|

Molecular Formula |

C14H22BrN |

Molecular Weight |

284.23 g/mol |

IUPAC Name |

2-bromo-3,5-ditert-butylaniline |

InChI |

InChI=1S/C14H22BrN/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,16H2,1-6H3 |

InChI Key |

JIWDYSKDSLBUQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)Br)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)-

General Synthetic Strategy

The synthesis of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- typically involves:

- Introduction of tert-butyl groups onto the benzene ring at the 3 and 5 positions (tert-butylation).

- Bromination at the 2-position of the aromatic ring.

- Amination to introduce the amino group (benzenamine moiety).

These steps require precise control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity while minimizing side reactions.

Detailed Synthetic Routes

Bromination and Amination Approach

A common synthetic route begins with 3,5-bis(1,1-dimethylethyl)benzene derivatives, which undergo selective bromination at the 2-position. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polysubstitution. Following bromination, the amino group is introduced via nucleophilic substitution or amination reactions, often involving catalytic or stoichiometric reagents such as ammonia or amines under elevated temperature and pressure conditions.

Alternative Synthetic Routes

Other synthetic routes may involve:

- Direct nitration of 1,3-di-tert-butylbenzene followed by reduction of the nitro group to the amine, and subsequent bromination at the 2-position.

- Starting from 2-bromo-3,5-di-tert-butylbenzoic acid derivatives, followed by amination reactions.

However, these routes require careful optimization to prevent unwanted side reactions such as over-bromination or oxidation.

Reaction Conditions and Optimization

The critical parameters influencing the preparation include:

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Bromination | Bromine or NBS, solvent (e.g., CCl4) | 0–25 °C | Control to avoid polysubstitution |

| Amination | Ammonia or amine, catalyst if needed | 50–150 °C | Pressure may be applied for improved yields |

| Purification | Recrystallization, chromatography | Ambient to reflux | To achieve high purity and remove by-products |

The steric hindrance from the tert-butyl groups requires careful temperature and reagent control to ensure regioselectivity and high yield.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Bromination followed by amination | Bromine or NBS; ammonia or amines | Straightforward; good regioselectivity | Requires careful control to avoid over-bromination | 60–85 |

| Nitration, reduction, bromination | Mixed acids; reducing agents; bromine | Potential for high purity amine | Multi-step; risk of oxidation and side reactions | 50–75 |

| From benzoic acid derivatives | Bromobenzene derivatives; AlCl3; sulfuric acid | Industrial scalability | More complex; requires harsher conditions | 55–80 |

Related Preparation Insights from Analogous Compounds

Though direct literature on Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is limited, insights can be drawn from related brominated aromatic amines and brominated anthraquinone derivatives:

A patented method for 2-bromoanthraquinone involves Friedel-Crafts acylation of bromobenzene with phthalic anhydride using anhydrous aluminum chloride, followed by cyclization in concentrated sulfuric acid at elevated temperatures (120–160 °C). This method highlights the importance of Lewis acid catalysis and controlled heating, which can be conceptually adapted for the synthesis of brominated aromatic amines with bulky substituents.

The use of reducing agents like iron powder in aqueous acidic media for selective reduction steps in brominated aromatic compounds is documented, emphasizing the need for controlled molar ratios and temperature to avoid side reactions.

Summary of Research Findings

The preparation of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- involves bromination and amination of a tert-butyl-substituted benzene ring, requiring precise control of reaction parameters to maintain regioselectivity and purity.

Bromination is typically performed with bromine or NBS at low temperatures to prevent over-bromination.

Amination is achieved through nucleophilic substitution or direct amination under elevated temperatures and sometimes pressure.

Purification steps such as recrystallization are essential due to the steric hindrance and potential for side products.

Analogous preparation methods for brominated aromatic compounds suggest the utility of Lewis acid catalysis and controlled acidic cyclization conditions in certain synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzenamines.

Oxidation Reactions: Products include nitrobenzenes or nitrosobenzenes.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through pathways involving electrophilic aromatic substitution or nucleophilic addition reactions.

Comparison with Similar Compounds

Structural and Substituent Analysis

a. 3,5-Di-tert-butylaniline (CAS 2380-36-1)

- Structure : Lacks the bromine atom at position 2, retaining only the tert-butyl groups.

- Properties : Molecular weight 205.35 g/mol, white to light-yellow crystalline solid, purity >98% .

b. 2-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 174824-16-9)

- Structure : Bromine at position 2, with trifluoromethyl (-CF₃) groups at 3 and 5.

- Properties : Molecular weight 308.02 g/mol, higher density due to fluorine atoms.

- Key Differences : Trifluoromethyl groups are electron-withdrawing, deactivating the aromatic ring and directing electrophiles to meta/para positions. This contrasts with tert-butyl groups, which are electron-donating and sterically bulky .

c. 4-Bromoaniline (CAS 106-40-1)

- Properties : Molecular weight 172.02 g/mol, boiling point 344°C (estimated), basicity reduced compared to aniline due to electron-withdrawing bromine .

- Key Differences : Para-substitution avoids steric hindrance near the amine group, increasing accessibility for reactions. The absence of tert-butyl groups lowers lipophilicity (XLogP3 ~2.5).

Physical and Chemical Properties

*XLogP3 estimated based on substituent contributions.

†Estimated based on tert-butyl (57.12 g/mol each) and bromine (79.9 g/mol).

Key Observations:

- Lipophilicity: Higher XLogP3 (~6.5) compared to non-bromo analogs (~5.0) due to bromine’s hydrophobicity .

- Thermal Stability : Tert-butyl groups may enhance stability under high temperatures, as seen in compounds surviving hydrothermal carbonization at 300°C .

Biological Activity

Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- (commonly referred to as 2-bromo-3,5-bis(tert-butyl)aniline), is an organic compound with the molecular formula CHBrN. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and environmental science.

Structure and Composition

- IUPAC Name: Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)-

- Molecular Formula: CHBrN

- Molecular Weight: 285.24 g/mol

- CAS Number: 63316-20-1

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not available |

Benzenamine derivatives often exhibit various biological activities due to their ability to interact with multiple molecular targets. The presence of the bromine atom and tert-butyl groups can influence the compound's reactivity and binding affinity to biological macromolecules such as proteins and nucleic acids.

Potential Mechanisms Include:

- Enzyme Inhibition: Compounds like benzenamine derivatives can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: These compounds may act as ligands for various receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that benzenamine derivatives can exhibit antimicrobial properties. For example, studies have shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria.

Case Study:

A study evaluated the antibacterial activity of several benzenamine derivatives, including 2-bromo-3,5-bis(tert-butyl)aniline. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Toxicological Profile

The toxicological profile of benzenamine derivatives is crucial for assessing their safety for human use and environmental impact. Preliminary studies suggest that while some derivatives may have low toxicity, others could pose risks depending on their concentration and exposure routes.

Toxicity Data:

- Acute Toxicity (LD50): Not extensively documented; further studies are required to establish safe exposure levels.

- Environmental Impact: Potential persistence in the environment necessitates further investigation into biodegradability and bioaccumulation.

Interaction Studies

Studies have focused on understanding how benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- interacts with biological systems. These interactions are essential for elucidating its pharmacological potential.

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Moderate inhibition of specific enzymes |

| Binding Affinity | Varied affinities based on structural modifications |

| Antibacterial Activity | Effective against select bacterial strains |

Synthesis and Derivatives

The synthesis of benzenamine derivatives often involves halogenation and alkylation reactions, providing a pathway to develop compounds with enhanced biological activities.

Synthesis Example:

The synthesis of 2-bromo-3,5-bis(tert-butyl)aniline typically involves:

- Bromination of a suitable aniline precursor.

- Alkylation using tert-butyl chloride under basic conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)-, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves bromination of a pre-functionalized aniline derivative. A common approach is:

- Step 1: Introduce tert-butyl groups via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃) on a bromine-free precursor.

- Step 2: Direct electrophilic bromination at the ortho position using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

Optimization Tips: - Use steric hindrance to direct bromination: The tert-butyl groups at positions 3 and 5 force bromination to occur at position 2 .

- Monitor temperature (0–5°C) to avoid over-bromination.

- Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Identify substituent positions. The tert-butyl groups appear as singlets (δ ~1.3 ppm for ¹H; δ ~29–35 ppm for ¹³C). Aromatic protons show splitting patterns reflecting symmetry .

- IR Spectroscopy: Confirm NH₂ stretch (~3400 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight (expected: ~285 g/mol) and isotopic patterns for bromine .

Advanced: How do steric effects from tert-butyl groups influence reactivity in cross-coupling reactions?

Answer:

The tert-butyl groups impose significant steric hindrance, which:

- Slows reaction kinetics in Suzuki-Miyaura couplings by restricting access to the palladium catalyst.

- Directs regioselectivity in Ullmann couplings, favoring para-substitution on the benzene ring.

Experimental Design: Compare reaction rates with less-hindered analogs (e.g., 2-bromo-3,5-dimethylaniline) to quantify steric effects .

Advanced: What role does this compound play in catalytic systems or ligand design?

Answer:

The bulky tert-butyl groups stabilize metal centers in catalysts by preventing aggregation. For example:

- Ligand Applications: Used in Schiff base ligands for asymmetric catalysis. The bromine site can be functionalized to introduce donor atoms (e.g., NH₂ → NH-PPh₂) .

- Case Study: Similar structures (e.g., 3,5-di-tert-butylsalicylaldehyde) enhance enantioselectivity in Cu-catalyzed reactions .

Advanced: How can computational modeling predict electronic effects of substituents in this compound?

Answer:

- DFT Calculations: Optimize geometry to assess steric bulk and electron distribution. The tert-butyl groups donate electron density via hyperconjugation, slightly activating the aromatic ring.

- Reactivity Predictions: Compare Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom is a prime site for nucleophilic substitution .

Advanced: How should researchers address contradictions in reported physical properties (e.g., boiling points)?

Answer:

Discrepancies in data (e.g., boiling points in for a similar compound) arise from measurement conditions. Mitigate by:

- Standardizing methods: Use reduced-pressure boiling point apparatus (e.g., 358 K at 0.02 bar ).

- Validating purity: Ensure samples are >98% pure via HPLC or GC-MS before measurement.

Advanced: What are potential applications in polymer or material science?

Answer:

- Antioxidant Additive: The tert-butyl groups and aromatic amine structure mimic commercial antioxidants (e.g., Irganox 1010), scavenging free radicals in polymers .

- Monomer Functionalization: Bromine enables post-polymerization modifications (e.g., click chemistry).

Basic: How does this compound compare to structurally similar bromoanilines (e.g., 2-bromo-4-tert-butylaniline)?

Answer:

- Reactivity: 3,5-di-tert-butyl substitution reduces solubility but enhances steric protection of reactive sites.

- Spectral Differences: Additional tert-butyl groups split aromatic proton signals in NMR .

Basic: What are the stability considerations for storage and handling?

Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the C-Br bond.

- Moisture: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.

Advanced: What mechanistic insights exist for its participation in C–N bond-forming reactions?

Answer:

In Buchwald-Hartwig amination:

- Mechanism: Palladium-mediated oxidative addition at Br, followed by amine coupling. Steric bulk slows transmetallation but improves selectivity .

- Kinetic Studies: Use in situ IR to monitor intermediate formation under varying tert-butyl group densities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.